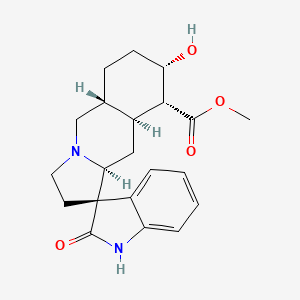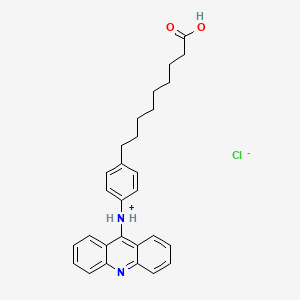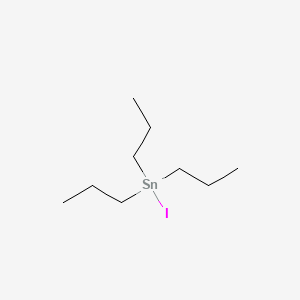
Stannane, iodotripropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo(tripropyl)stannane is an organotin compound with the molecular formula C9H21ISn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodo(tripropyl)stannane can be synthesized through the reaction of tripropyltin hydride with iodine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as tetrahydrofuran (THF). The general reaction is as follows:
(C3H7)3SnH+I2→(C3H7)3SnI+HI
Industrial Production Methods
Industrial production of iodo(tripropyl)stannane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Iodo(tripropyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Coupling Reactions: It is used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, thiolates, and amines.
Radical Initiators: Radical reactions often require initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Catalysts: Palladium catalysts are commonly used in Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major products are typically biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry
Iodo(tripropyl)stannane is widely used in organic synthesis as a reagent for radical reactions and coupling reactions. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.
Biology and Medicine
In biological research, organotin compounds, including iodo(tripropyl)stannane, are studied for their potential use in medicinal chemistry. They have been investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, iodo(tripropyl)stannane is used in the production of polymers and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of iodo(tripropyl)stannane in chemical reactions involves the formation of tin-centered radicals. These radicals can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Another organotin compound used in radical reactions and reductions.
Triphenyltin Hydride: Similar in reactivity but with different steric and electronic properties.
Trimethyltin Chloride: Used in different types of reactions due to its distinct reactivity.
Uniqueness
Iodo(tripropyl)stannane is unique due to its specific reactivity and the presence of the iodine atom, which allows for unique substitution and coupling reactions. Its tripropyl groups provide a balance of steric hindrance and reactivity, making it suitable for various applications in organic synthesis.
Properties
CAS No. |
7342-45-2 |
|---|---|
Molecular Formula |
C9H21ISn |
Molecular Weight |
374.88 g/mol |
IUPAC Name |
iodo(tripropyl)stannane |
InChI |
InChI=1S/3C3H7.HI.Sn/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
MHTXEMSDIHFLFI-UHFFFAOYSA-M |
Canonical SMILES |
CCC[Sn](CCC)(CCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


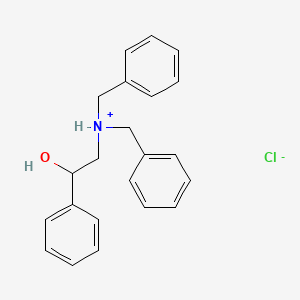
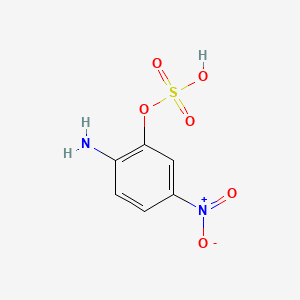

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)

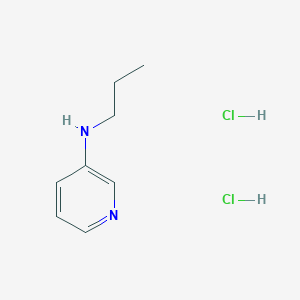
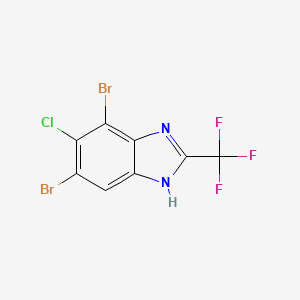
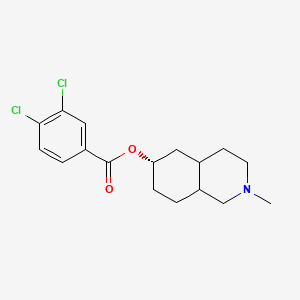
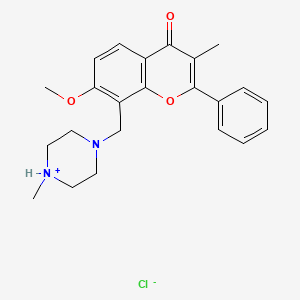

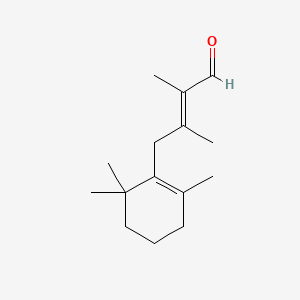
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
